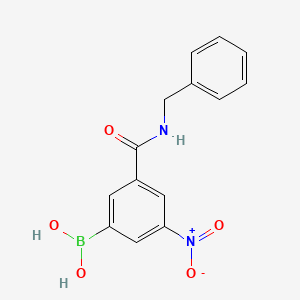

3-(Benzylcarbamoyl)-5-nitrophenylboronic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The IUPAC name for this compound is [3-(benzylcarbamoyl)-5-nitrophenyl]boronic acid, which precisely describes the substitution pattern on the phenyl ring and the nature of the functional groups present. This nomenclature system clearly indicates the positions of the benzylcarbamoyl group at the 3-position and the nitro group at the 5-position relative to the boronic acid functionality.

The compound carries the Chemical Abstracts Service registry number 871332-90-0, which serves as its unique identifier in chemical databases and literature. Additional systematic identifiers include the Molecular Design Limited number MFCD07783882, which facilitates cross-referencing across different chemical information systems. The molecular formula C14H13BN2O5 reflects the presence of fourteen carbon atoms, thirteen hydrogen atoms, one boron atom, two nitrogen atoms, and five oxygen atoms, yielding a molecular weight of 300.07 grams per mole.

Alternative nomenclature systems recognize this compound under several synonymous names, including N-benzyl 3-borono-5-nitrobenzamide and 3-(benzylaminocarbonyl)-5-nitrophenylboronic acid. These variations in naming reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The compound also appears in chemical literature as 3-(benzylaminocarbonyl)-5-nitrobenzeneboronic acid and boronic acid, B-[3-nitro-5-[[(phenylmethyl)amino]carbonyl]phenyl].

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features typical of arylboronic acid derivatives while incorporating unique structural elements from its substituents. The boronic acid group adopts a planar configuration with the boron atom in an sp2-hybridized state, containing an empty p-orbital that contributes to the Lewis acidic properties of the molecule. This geometric arrangement places the two hydroxyl groups attached to boron in a coplanar relationship with the phenyl ring, facilitating hydrogen bonding interactions that influence the compound's solid-state structure.

Crystallographic analysis reveals that the compound exhibits a melting point range of 246-248 degrees Celsius, indicating substantial intermolecular interactions in the solid state. The predicted density of 1.39 ± 0.1 grams per cubic centimeter suggests efficient molecular packing in the crystalline form. These physical properties reflect the influence of multiple hydrogen bonding sites, including the boronic acid hydroxyl groups, the amide functionality, and the nitro group, which contribute to the overall stability of the crystal lattice.

The benzylcarbamoyl substituent introduces additional conformational complexity through the amide linkage, which can adopt different rotational conformations around the carbon-nitrogen bond. The nitro group at the 5-position relative to the boronic acid functionality creates an electron-deficient region of the molecule, influencing both the electronic distribution and the geometric preferences of the entire structure. The phenyl ring maintains its aromatic planarity while accommodating the steric requirements of the bulky benzylcarbamoyl group.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 246-248°C | |

| Density (predicted) | 1.39 ± 0.1 g/cm³ | |

| Molecular Weight | 300.07 g/mol | |

| Storage Temperature | 2-8°C |

Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and bonding patterns through multiple analytical techniques. The predicted acid dissociation constant (pKa) value of 6.26 ± 0.10 indicates the compound's behavior as a moderately weak acid, consistent with typical boronic acid derivatives. This pKa value reflects the electronic influence of both the electron-withdrawing nitro group and the electron-donating benzylcarbamoyl substituent on the acidity of the boronic acid functionality.

The Simplified Molecular Input Line Entry System representation O=N+[O-] provides a detailed structural fingerprint that captures all connectivity and formal charge distributions within the molecule. This notation system precisely describes the nitro group with its formal positive charge on nitrogen and negative charge distributed over the oxygen atoms, as well as the boronic acid group with its two hydroxyl substituents.

Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amide functionality. The benzyl methylene protons would appear as a distinctive singlet due to their benzylic position, while the amide proton would exhibit characteristic chemical shift and coupling patterns. Boron-11 nuclear magnetic resonance would provide direct information about the boron environment and its coordination state.

Mass spectrometric analysis would show the molecular ion peak at mass-to-charge ratio 300.07, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the benzyl group, elimination of the nitro group, and characteristic boronic acid fragmentation pathways. The presence of boron isotopes (boron-10 and boron-11) would create distinctive isotope patterns in the mass spectrum that confirm the presence of the boronic acid functionality.

Tautomeric Forms and Boronic Acid Anhydride Formation

The tautomeric behavior and anhydride formation characteristics of this compound reflect fundamental properties of boronic acid chemistry under various conditions. Boronic acids undergo thermal dehydration to form boroxines, which are trimeric anhydrides that represent a key tautomeric form of these compounds. This dehydration process is thermodynamically driven and can be accelerated by the presence of dehydrating agents or elevated temperatures.

The formation of boroxines involves the condensation of three boronic acid molecules with the elimination of three water molecules, creating a six-membered ring containing alternating boron and oxygen atoms. In the case of this compound, this process would generate a symmetrical trimeric structure where three identical aryl groups are connected through the boroxine core. The electron-withdrawing nitro groups and the bulky benzylcarbamoyl substituents would influence both the kinetics and thermodynamics of this equilibrium.

Recent advances in boronic acid chemistry have demonstrated that MIDA anhydride reagents can facilitate the direct conversion of boronic acids into MIDA boronates under mild conditions. This transformation represents an alternative tautomeric pathway where the boronic acid functionality is protected through complexation with the MIDA ligand. The MIDA anhydride method offers advantages over traditional Dean-Stark dehydration conditions, particularly for sensitive boronic acids that may decompose under harsh thermal conditions.

The equilibrium between the monomeric boronic acid form and its various anhydride derivatives depends significantly on environmental factors such as temperature, concentration, and the presence of coordinating solvents or additives. In aqueous solutions, the monomeric form predominates due to hydrogen bonding with water molecules, while in anhydrous organic solvents, the equilibrium shifts toward anhydride formation. The benzylcarbamoyl and nitro substituents in this particular compound may influence these equilibria through electronic effects and steric hindrance, potentially altering the relative stability of different tautomeric forms compared to simpler boronic acid derivatives.

| Tautomeric Form | Conditions Favoring Formation | Stability Factors |

|---|---|---|

| Monomeric Boronic Acid | Aqueous solutions, low temperature | Hydrogen bonding with solvent |

| Boroxine Trimer | Anhydrous conditions, elevated temperature | Elimination of water |

| MIDA Complex | Presence of MIDA anhydride, mild heating | Chelation stabilization |

属性

IUPAC Name |

[3-(benzylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BN2O5/c18-14(16-9-10-4-2-1-3-5-10)11-6-12(15(19)20)8-13(7-11)17(21)22/h1-8,19-20H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIKQHJBSBUSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657436 | |

| Record name | [3-(Benzylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-90-0 | |

| Record name | [3-(Benzylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C14H13BN2O5

- Molecular Weight : 300.07 g/mol

- CAS Number : 871332-90-0

Boronic acids, including this compound, are known for their ability to interact with various biological targets, particularly serine proteases. The boron atom can form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, thereby inhibiting their activity. This property is crucial in the development of antiviral and anticancer agents.

Antiviral Activity

Recent studies have highlighted the potential of boronic acid derivatives as inhibitors of viral proteases. For instance, benzoxaborole compounds have shown significant inhibitory activity against SARS-CoV-2 and dengue virus proteases. These compounds exhibit low cytotoxicity and high selectivity for their targets, making them promising candidates for antiviral drug development .

| Compound | Target Virus | IC50 (µM) | Comments |

|---|---|---|---|

| Benzoxaborole Derivative | SARS-CoV-2 Mpro | <10 | High potency with low cytotoxicity |

| Benzoxaborole Derivative | DENV NS2B/NS3 | 0.54 | Effective in cell culture |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. For example, a related phenyl boronic acid derivative demonstrated an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| MCF-7 | 18.76 | Cytotoxic |

| Normal Cells | >100 | Non-toxic |

Case Studies

- Antiviral Efficacy : A study on benzoxaborole derivatives showed promising results against viral proteases, suggesting that modifications to the boronic acid structure could enhance activity against specific viruses .

- Antioxidant and Antibacterial Properties : Another study synthesized a novel boronic ester compound derived from quercetin which exhibited strong antioxidant activity (IC50: 0.11 µg/mL) and antibacterial activity against Escherichia coli at concentrations of 6.50 mg/mL . This indicates that similar derivatives may possess multifaceted biological activities.

科学研究应用

Anticancer Activity

Boronic acids, including 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid, have been investigated for their potential as anticancer agents. The compound's structure allows it to interact with biological targets through covalent bonding, which can enhance its efficacy against cancer cell lines. For instance, a study highlighted the design of flutamide-like antiandrogens where the nitro group was replaced with a boronic acid functionality. This modification improved binding interactions with androgen receptors and demonstrated increased potency against prostate cancer cell lines such as LAPC-4 and PC-3 while showing reduced toxicity towards non-cancerous cells like HK-2 .

Suzuki-Miyaura Coupling

This compound can serve as a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The compound's boronic acid functionality facilitates the coupling of aryl halides with phenolic compounds, leading to the formation of biaryl derivatives, which are essential in pharmaceuticals and agrochemicals .

Development of Drug Delivery Systems

Recent advancements have also explored the use of boronic acids in developing glucose-sensitive drug delivery systems. These systems utilize the unique properties of boronic acids to form complexes with glucose, allowing for controlled release mechanisms in response to glucose levels. This application is particularly promising for diabetes management, where precise drug delivery is crucial .

Case Studies and Research Findings

相似化合物的比较

Key Properties :

- Hazards : Causes skin and eye irritation (H315, H319) and respiratory irritation (H335). Requires storage at 0–6°C .

- Structural Features : The benzylcarbamoyl group introduces steric bulk, while the nitro group enhances electrophilicity, influencing reactivity and solubility .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid with structurally related boronic acids, highlighting substituent effects:

Reactivity in Cross-Coupling Reactions

Solubility and Stability

- Lipophilicity : Benzylcarbamoyl and diethylcarbamoyl derivatives () show lower aqueous solubility, favoring organic-phase reactions. Morpholine-containing analogs () demonstrate improved water solubility, useful in biomedical applications .

- Stability: The nitro group may reduce thermal stability compared to non-nitro analogs. However, the benzylcarbamoyl group provides steric protection against boronic acid dehydration .

准备方法

Nitration of Phenylboronic Acid Derivative

- Starting Material: A phenylboronic acid derivative, typically bearing a protected or free boronic acid group.

- Nitration Conditions: Controlled nitration using nitric acid or a nitrating mixture (e.g., HNO3/H2SO4) to introduce a nitro group at the 5-position of the phenyl ring.

- Considerations: Reaction temperature and time are optimized to avoid over-nitration or degradation of the boronic acid moiety.

Formation of the Benzylcarbamoyl Group

- Carbamoylation Reaction: The amino group at the 3-position is reacted with benzyl isocyanate or benzyl chloroformate under mild conditions to form the benzylcarbamoyl substituent.

- Solvents and Catalysts: Common solvents include dichloromethane or tetrahydrofuran; bases such as triethylamine are used to scavenge HCl or other byproducts.

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are employed to monitor reaction progress.

Purification Techniques

- Chromatography: Flash column chromatography on silica gel is commonly used to isolate the product.

- Recrystallization: Further purification can be achieved by recrystallization from suitable solvents (e.g., ethyl acetate/hexanes).

- Yield Optimization: Use of Design of Experiments (DoE) approaches can optimize reaction parameters such as temperature, solvent polarity, and reagent ratios to maximize yield and purity.

Research Findings and Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5 °C, 1–2 h | 70–85 | Controlled to avoid over-nitration |

| Carbamoylation | Benzyl isocyanate, Et3N, DCM, 0–25 °C, 4 h | 75–90 | Triethylamine neutralizes acid byproducts |

| Purification | Silica gel chromatography, recrystallization | — | Purity > 98% confirmed by HPLC and NMR |

These conditions are adapted from protocols for similar boronic acid derivatives and optimized for the benzylcarbamoyl substituent.

Advanced Synthetic Techniques

Recent advances in boronic acid synthesis suggest alternative or complementary methods:

- Organocatalyzed Borono-Deamination: Using tris(pentafluorophenyl)borane as a catalyst, aromatic amines can be converted to boronic acid esters under mild conditions, potentially applicable for the benzylcarbamoyl precursor.

- Continuous Flow Synthesis: For scale-up, continuous flow reactors allow precise control of reaction parameters, improving reproducibility and safety in nitration and carbamoylation steps.

- In-line Monitoring: Process Analytical Technology (PAT) such as IR or Raman spectroscopy can monitor reaction progress and intermediate formation in real-time during synthesis.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H, ^13C, and ^11B NMR confirm the substitution pattern and boron environment.

- IR/Raman Spectroscopy: Identification of boronic acid (B(OH)₂), carbamoyl (C=O), and nitro (NO₂) functional groups.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- X-ray Crystallography: Provides structural confirmation, especially to detect boronic acid anhydride impurities.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents/Conditions | Key Outcomes |

|---|---|---|---|

| Nitration | Selective nitration at 5-position | HNO3/H2SO4, low temperature | Introduction of nitro group, 70–85% yield |

| Carbamoylation | Formation of benzylcarbamoyl substituent | Benzyl isocyanate, Et3N, DCM, room temp | Efficient carbamoyl group formation, 75–90% yield |

| Purification | Isolation and purification | Silica gel chromatography, recrystallization | High purity (>98%) product |

| Alternative Catalysis | Organocatalyzed borono-deamination | Tris(pentafluorophenyl)borane catalyst | Mild conditions, potential for ester formation |

| Scale-up Techniques | Continuous flow reactors, PAT monitoring | Automated flow systems, IR/Raman in-line | Enhanced reproducibility and safety |

常见问题

Basic Research Question

- NMR Spectroscopy : Analyze ¹H/¹³C NMR for boronic acid protons (δ 7–8 ppm) and carbamoyl carbonyl (δ 165–170 ppm). Confirm absence of anhydride byproduct (common in boronic acids) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion [M+H]⁺ at m/z 296.1 .

- Elemental Analysis : Validate C, H, N, and B content (±0.3% deviation) .

What storage conditions ensure long-term stability of this compound?

Basic Research Question

- Temperature : Store at 0–6°C in airtight containers to prevent boronic acid dimerization or oxidation .

- Solubility : Dissolve in anhydrous THF or DMSO (10 mM stock) to avoid hydrolysis.

- Hazards : Handle with PPE due to skin/eye irritation risks (H315/H319) .

How does the nitro group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The nitro group (-NO₂) is strongly electron-withdrawing, which:

- Reduces Coupling Efficiency : Electron-deficient arylboronic acids require higher catalyst loadings (5–10 mol% Pd) and prolonged reaction times (24–48 hrs) .

- Promotes Side Reactions : Competing protodeboronation can occur; adding PhB(OH)₂ (1 eq) as a sacrificial agent improves yields .

- Ortho Effect : Steric hindrance from the nitro group may slow transmetalation; microwave-assisted synthesis (120°C, 30 min) can accelerate reactions .

What purification strategies address challenges posed by carbamoyl and nitro substituents?

Advanced Research Question

- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate carbamoyl byproducts.

- Recrystallization : Dissolve in hot ethanol (60°C) and cool to 4°C for crystalline purity (>97%) .

- Chelation Issues : Boronic acids can bind silica; pre-treat columns with 1% acetic acid to suppress interactions .

How can researchers resolve contradictions in analytical data (e.g., NMR splitting patterns vs. computational predictions)?

Advanced Research Question

- Dynamic NMR : Probe rotational barriers of the benzylcarbamoyl group at variable temperatures (25–80°C) to explain unexpected splitting .

- DFT Calculations : Compare experimental ¹³C shifts with B3LYP/6-31G(d) computed values to identify conformational isomers .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro vs. carbamoyl positioning) .

What role does this compound play in designing enzyme inhibitors or peptidomimetics?

Advanced Research Question

- Target Engagement : The boronic acid group acts as a transition-state analog for serine proteases (e.g., inhibiting STAT3 in cancer research) .

- Structure-Activity Relationships (SAR) : Modify the benzyl group to tune lipophilicity (e.g., fluorinated analogs improve blood-brain barrier penetration) .

- Biological Assays : Test inhibitory potency (IC₅₀) via fluorescence polarization or SPR binding studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。